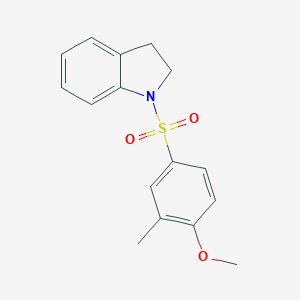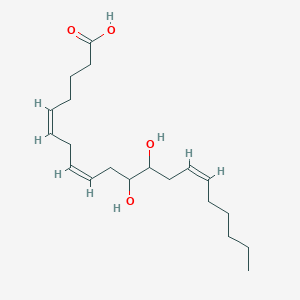
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as Pifithrin-μ, is a small molecule inhibitor that has been the subject of numerous scientific studies. It was first synthesized in 2002 and has since been used in various research applications due to its ability to inhibit the activity of the p53 protein, which is involved in regulating cell growth and preventing tumor formation.
Mechanism of Action
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ works by binding to the p53 protein and preventing it from interacting with its target genes. This results in the inhibition of p53-mediated apoptosis and cell cycle arrest, which can lead to increased cell survival and proliferation. Additionally, 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been shown to inhibit the activity of other proteins involved in cell growth and survival, such as NF-κB and HIF-1α.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ can induce changes in cellular metabolism, including alterations in mitochondrial function and oxidative stress. It has also been shown to affect the expression of various genes involved in cell growth and survival, as well as in inflammation and immune response. In animal studies, 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been shown to have neuroprotective effects, reducing brain damage and improving cognitive function following ischemic injury.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ in lab experiments is its specificity for the p53 protein, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in research settings. However, one limitation of using 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures or animal models.
Future Directions
There are several potential future directions for research involving 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ. One area of interest is the development of more potent and selective inhibitors of the p53 protein, which could have greater therapeutic potential for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ, particularly in the context of its potential use in treating neurodegenerative diseases. Finally, more studies are needed to investigate the safety and efficacy of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ in human clinical trials.
Synthesis Methods
The synthesis of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ involves several steps, including the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with pyridine, followed by the addition of N,N-dimethylformamide dimethyl acetal and sodium methoxide. The resulting compound is then treated with hydrochloric acid to yield the final product.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been extensively studied for its potential use in cancer research. Specifically, its ability to inhibit the activity of the p53 protein has been of interest to researchers studying the role of this protein in tumor formation and progression. 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in preventing ischemic injury in the brain.
properties
Product Name |
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-11-8-14(20-3)15(9-12(11)2)21(18,19)17-10-13-4-6-16-7-5-13/h4-9,17H,10H2,1-3H3 |
InChI Key |
DPMNAHIJWBBMCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)


![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)









